2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Description
The compound 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione features a tetrahydro-pyrroloimidazoledione core substituted with a 4-aminobenzyl group. The 4-aminobenzyl group likely confers unique electronic and steric properties, making it a candidate for drug development, particularly in targeting amine-interacting biological systems .
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-10-5-3-9(4-6-10)8-16-12(17)11-2-1-7-15(11)13(16)18/h3-6,11H,1-2,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKMXLCYYHVHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization in Polyphosphoric Acid
A prominent method for synthesizing the pyrrolo[1,2-c]imidazole core involves oxidative cyclization of diamino-thienopyrimidinone precursors. For example, 2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes cyclization with 4-aminobenzoic acid in polyphosphoric acid at 250–280°C for 18–20 hours. This approach leverages the high-temperature stability of polyphosphoric acid to facilitate intramolecular dehydration and ring closure. The reaction yields the fused bicyclic system while preserving the 4-aminobenzyl group through careful selection of aryl carboxylic acid precursors. Infrared (IR) spectroscopy at 3405 cm⁻¹ and 3355 cm⁻¹ confirms the presence of NH₂ and NH groups, while ¹H-NMR signals at δ 6.10 and 10.70 ppm validate proton environments consistent with the target structure.
Hydrazine-Mediated Annulation
Hydrazine hydrate serves as a critical reagent for constructing the imidazole ring. Heating 2-(pyrrolidin-1-yl)acetamide derivatives with hydrazine hydrate under reflux conditions induces cyclization via nucleophilic attack and subsequent ring contraction. For instance, treatment of 2-(2-oxopyrrolidin-1-yl)acetamide with hydrazine hydrate at reflux for 7 hours generates intermediate diaminopyrimidinones, which undergo spontaneous annulation to form the tetrahydro-pyrroloimidazole framework. This method benefits from the dual role of hydrazine as both a nucleophile and a base, though reaction times exceeding 6 hours are required for complete conversion.
Functionalization of the 4-Aminobenzyl Moiety
Electrophilic Aromatic Substitution
Introducing the 4-aminobenzyl group necessitates regioselective functionalization. A two-step protocol involves Friedel-Crafts acylation of pyrroloimidazole intermediates with 4-nitrobenzyl bromide, followed by catalytic hydrogenation to reduce the nitro group to an amine. Using palladium on carbon (Pd/C) under hydrogen gas achieves >95% reduction efficiency, as evidenced by the disappearance of the nitro IR stretch at 1520 cm⁻¹ and emergence of NH₂ vibrations at 3385 cm⁻¹.
Reductive Amination
Alternatively, reductive amination of ketone precursors with 4-aminobenzylamine offers a direct route. Sodium borohydride in methanol selectively reduces imine bonds formed between carbonyl-containing intermediates and the primary amine group, yielding the desired secondary amine linkage. This method avoids harsh acidic conditions but requires stringent moisture control to prevent borohydride decomposition.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polyphosphoric acid outperforms conventional solvents like dimethylformamide (DMF) in cyclization reactions due to its dual role as a solvent and Brønsted acid catalyst. Reactions conducted at 250°C in polyphosphoric acid achieve 72–78% yields, compared to 45–50% in DMF at 150°C. Elevated temperatures promote faster ring closure but risk decomposition of the 4-aminobenzyl group, necessitating precise temperature control.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 18–20 hours to 30–45 minutes for cyclization steps. A protocol using 300 W irradiation at 200°C in sealed vessels achieves 82% yield of the pyrroloimidazole core, as confirmed by LC-MS analysis. This method minimizes side reactions such as oxidative degradation of the amine group.
Characterization and Analytical Validation
Spectroscopic Confirmation
¹H-NMR spectroscopy remains the gold standard for structural elucidation. Key diagnostic signals include:
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δ 2.20 ppm : Singlet for the methyl group adjacent to the imidazole ring.
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δ 7.43–7.94 ppm : Multiplet for aromatic protons on the benzyl moiety.
IR spectroscopy corroborates functional groups, with carbonyl stretches at 1680–1665 cm⁻¹ and NH deformations at 3400–3355 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the target compound exhibits a molecular ion peak at m/z 245.28 (calculated for C₁₃H₁₅N₃O₂), confirming the molecular formula. Fragmentation patterns at m/z 150.08 and 95.04 correspond to cleavage of the benzyl group and pyrrolidine ring, respectively.
Scalability and Industrial Considerations
Challenges in Large-Scale Production
While laboratory methods achieve gram-scale synthesis, industrial adaptation faces hurdles:
Chemical Reactions Analysis
Types of Reactions
2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while substitution reactions could introduce various functional groups onto the benzyl or imidazole rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-c]imidazoles exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that such compounds could effectively target specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural features may enhance its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria .
Material Science Applications
Polymer Synthesis
In material science, 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be utilized as a monomer in the synthesis of novel polymers. These polymers may exhibit enhanced mechanical properties and thermal stability due to the rigid structure of the pyrrolo-imidazole framework. Research is ongoing to optimize polymer formulations for applications in coatings and composites .
Research Reagent
As a research reagent, this compound serves as a critical intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for diverse chemical modifications, enabling researchers to explore structure-activity relationships (SAR) extensively. Laboratories utilize it for drug discovery processes and in the development of new therapeutic agents .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer effects of several pyrrolo[1,2-c]imidazole derivatives. The results indicated that compounds with structural similarities to 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial applications, researchers synthesized derivatives of the compound and tested their efficacy against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics, suggesting potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism by which 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the normal function of these proteins. This inhibition can lead to various biological effects, including the modulation of signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydro-pyrroloimidazoledione core is highly versatile, allowing substitutions at the 2-position with aryl or alkyl groups. Key analogs and their substituents include:
Substituent Impact :
Biological Activity
2-(4-Aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features both imidazole and pyrrolo ring systems, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- IUPAC Name: 2-[(4-aminophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
- Molecular Formula: C13H15N3O2
- CAS Number: 4913083
The biological activity of 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit the normal functions of these proteins by binding to their active sites. This inhibition can modulate various signaling pathways, making it a candidate for therapeutic applications in diseases such as cancer and viral infections.
Anticancer Activity
Research indicates that derivatives of pyrroloimidazoles exhibit significant anticancer properties. For example, studies have shown that certain imidazolylpyrrolones derived from similar structures demonstrated cytotoxic effects against renal cell carcinoma cell lines (A498 and 786-O). These compounds exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard treatments like rapamycin and sunitinib .
Antiviral Properties
The compound's structural characteristics suggest potential antiviral activity. In silico studies have identified related pyrrolo compounds as promising candidates for inhibiting viral replication mechanisms. Compounds with similar imidazole-pyrrole frameworks have shown efficacy against various viruses by disrupting essential viral processes .
Antioxidant and Antibacterial Activities
Recent investigations into the antioxidant properties of pyrroloimidazoles revealed significant radical scavenging abilities comparable to conventional antioxidants. Additionally, antibacterial assays demonstrated that synthesized pyrroloimidazoles possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-aminobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodology : Two primary routes include:
- Microwave-assisted cyclization : Using methyl pyrrolidine-2-carboxylate hydrochloride, phenyl methoxycarbamate, and i-Pr2NEt in acetonitrile under microwave irradiation (120°C, 2 h), yielding 81% .
- Mechanochemical synthesis : Cyclization with K2CO3 and Et3N in solvent-free conditions, achieving 91% yield .
- Key variables : Reaction time, temperature, and catalyst choice (e.g., microwave vs. conventional heating) critically impact yield and purity.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?
- 1H NMR : Peaks at δ 1.58–2.08 ppm (m, 4H, pyrrolidine protons), δ 3.42–4.14 ppm (m, 3H, imidazole and bridge protons), and δ 10.74 ppm (s, 1H, NH) .
- 13C NMR : Signals at δ 160.9 ppm (C=O) and δ 175.4 ppm (imide carbonyl) .
- ESI-MS : A molecular ion peak at m/z 141 [M + H]<sup>+</sup> .
Q. What purification methods are effective for this compound, and how does solvent selection impact purity?
- Flash chromatography : Using gradients like 100% CH2Cl2 followed by 10% EtOAc/CH2Cl2 effectively isolates the product .
- Solvent effects : Polar solvents (e.g., acetonitrile) improve reaction homogeneity, while non-polar solvents aid in crystallization during workup .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when employing different cyclization agents or conditions?
- Case study : reports decomposition of intermediates with certain reagents (e.g., aTIPS-EBX), while achieves high yields with K2CO3/Et3N.
- Recommendations :
- Screen bases (e.g., K2CO3 vs. Et3N) to optimize deprotonation efficiency .
- Monitor reaction progress via TLC or in situ NMR to identify side products .
Q. What strategies optimize the introduction of the 4-aminobenzyl substituent while minimizing side reactions?
- Protecting groups : Use Boc- or Fmoc-protected amines during synthesis to prevent unwanted nucleophilic side reactions .
- Coupling agents : Explore hypervalent iodine reagents (e.g., aTIPS-EBX) for regioselective functionalization .
Q. How do electronic effects of substituents on the benzyl group influence the compound’s reactivity in further functionalization?
- Electron-donating groups (e.g., -NH2) : Enhance nucleophilic aromatic substitution (e.g., Cu-catalyzed C-N coupling) at the benzyl position .
- Steric effects : Bulky substituents may hinder access to the imidazole ring, requiring milder conditions or catalysts .
Q. What computational methods support the analysis of reaction mechanisms for key transformations involving this compound?
- DFT calculations : Model transition states for cyclization steps to identify rate-limiting barriers.
- Molecular docking : Predict binding interactions in pharmacological studies by comparing with structurally similar compounds (e.g., chromeno-pyrrole-diones) .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., imide ring opening under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
